
3-(tert-Butyl)pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-Butyl)pyridin-4-amine: is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound features a tert-butyl group attached to the third carbon of the pyridine ring and an amine group attached to the fourth carbon. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-Butyl)pyridin-4-amine typically involves the introduction of the tert-butyl group and the amine group onto the pyridine ring. One common method is the reaction of 3-bromo-4-nitropyridine with tert-butylamine under suitable conditions to yield the desired compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-(tert-Butyl)pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amine groups.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Conversion to primary amines.
Substitution: Formation of various substituted pyridines.
Scientific Research Applications
Chemistry: 3-(tert-Butyl)pyridin-4-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets. It can be used in the design of enzyme inhibitors and receptor modulators .
Medicine: Its structural features make it a candidate for the design of molecules with therapeutic properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties .
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)pyridin-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the tert-butyl group can influence the compound’s hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
4-(tert-Butyl)pyridine: Similar structure but with the tert-butyl group at the fourth position.
3-(tert-Butyl)pyridine: Lacks the amine group.
4-Aminopyridine: Lacks the tert-butyl group.
Uniqueness: 3-(tert-Butyl)pyridin-4-amine is unique due to the presence of both the tert-butyl and amine groups on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill .
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
3-tert-butylpyridin-4-amine |
InChI |
InChI=1S/C9H14N2/c1-9(2,3)7-6-11-5-4-8(7)10/h4-6H,1-3H3,(H2,10,11) |
InChI Key |
LSNDFMYOHFVLGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CN=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


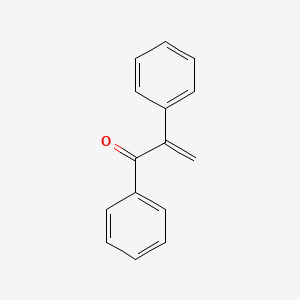
![(R)-2-(Benzofuran-3-yl)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethanamine hydrochloride](/img/structure/B12957283.png)
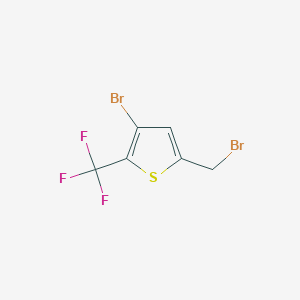

![11-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4,6,7,14,14a-octahydrobenzo[4,5]imidazo[1,2-d]pyrido[2,1-g][1,4]diazepine](/img/structure/B12957310.png)
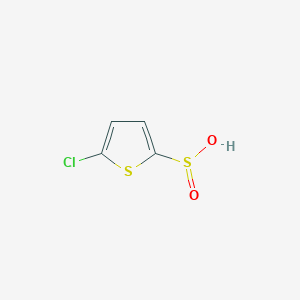
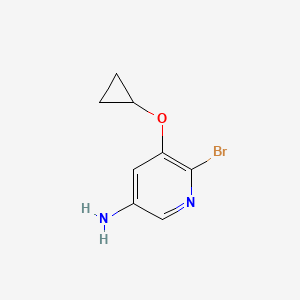
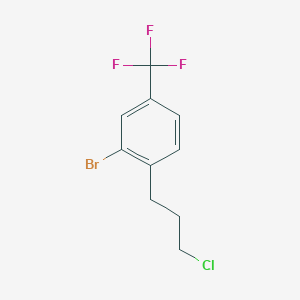
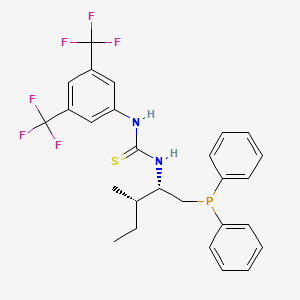

![2'-Chlorospiro[fluorene-9,9'-xanthene]](/img/structure/B12957338.png)
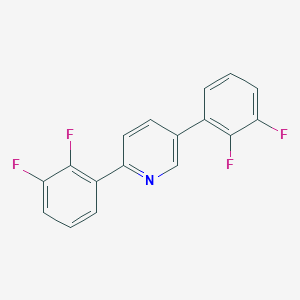
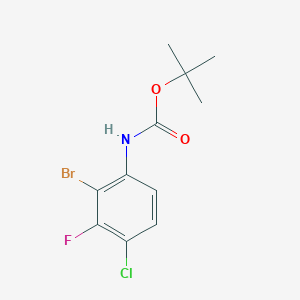
![1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B12957358.png)
